![molecular formula C24H22N4O4 B2959897 2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide CAS No. 923674-89-9](/img/no-structure.png)

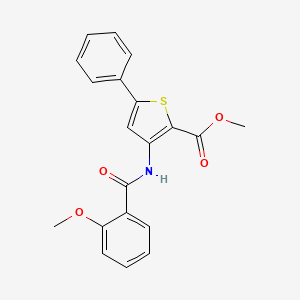

2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Anticancer Applications

Compounds with structural similarities have been synthesized and evaluated for their anticancer activities. For example, a study on certain acetamide derivatives showed appreciable cancer cell growth inhibition against several cancer cell lines, highlighting the potential of such compounds as anticancer agents (M. M. Al-Sanea et al., 2020).

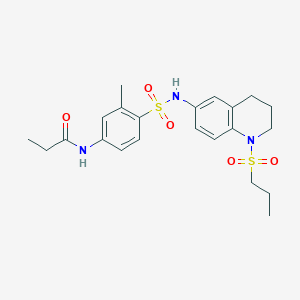

Anti-Inflammatory and Analgesic Agents

Another study focused on the synthesis of novel compounds derived from visnaginone and khellinone, demonstrating significant anti-inflammatory and analgesic activities. These findings suggest the potential of structurally related compounds in developing new treatments for inflammation and pain (A. Abu‐Hashem et al., 2020).

Antihistaminic Action

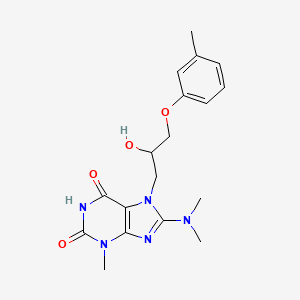

Research on compounds incorporating the 4-methoxybenzyl group has shown promising antihistaminic activity, as evidenced by a study on a synthesized compound displaying a bronchorelaxant effect in guinea pig tracheal chain via H1 receptor antagonism (Murat Genç et al., 2013).

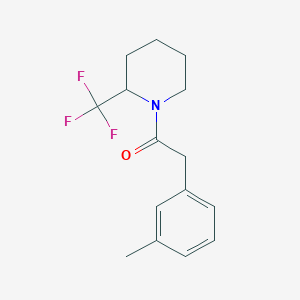

Pharmaceutical Product Synthesis

The synthesis of pharmaceutical products often utilizes compounds with the acetamide moiety. A study introduced new reagents for the synthesis of N-alkylacetamides and carbamates, underlining the versatility of acetamide derivatives in pharmaceutical chemistry (Takeo Sakai et al., 2022).

Mechanism of Action

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-methoxybenzaldehyde with barbituric acid to form 3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetic acid. This intermediate is then coupled with N-(m-tolyl)acetamide to form the final product.", "Starting Materials": [ "4-methoxybenzaldehyde", "barbituric acid", "N-(m-tolyl)acetamide", "reagents and solvents" ], "Reaction": [ "Step 1: Condensation of 4-methoxybenzaldehyde with barbituric acid in the presence of a base such as potassium hydroxide to form 3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetic acid.", "Step 2: Coupling of 3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetic acid with N-(m-tolyl)acetamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the final product.", "Step 3: Purification of the final product by column chromatography or recrystallization." ] } | |

CAS No. |

923674-89-9 |

Molecular Formula |

C24H22N4O4 |

Molecular Weight |

430.464 |

IUPAC Name |

2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(3-methylphenyl)acetamide |

InChI |

InChI=1S/C24H22N4O4/c1-16-5-3-6-18(13-16)26-21(29)15-27-20-7-4-12-25-22(20)23(30)28(24(27)31)14-17-8-10-19(32-2)11-9-17/h3-13H,14-15H2,1-2H3,(H,26,29) |

InChI Key |

SLHKUARILGDUNX-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)OC)N=CC=C3 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,5-dioxopyrrolidin-1-yl)-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide](/img/structure/B2959814.png)

![4-(thiolan-3-yloxy)-5H,6H,7H-cyclopenta[d]pyrimidine](/img/structure/B2959821.png)

![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-methoxy-2-phenylbutyl)methanesulfonamide](/img/structure/B2959826.png)

![2-Methyl-2H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2959829.png)

![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2959834.png)

![Ethyl 2-(5-nitrobenzo[b]thiophene-2-carboxamido)-4-phenylthiazole-5-carboxylate](/img/structure/B2959837.png)